Eicosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl ester
Description
This compound (CAS: 81637-57-2) is a triacylglycerol derivative with the molecular formula C57H108O6 and a molecular weight of 889.46 g/mol . Structurally, it consists of a glycerol backbone esterified with three distinct fatty acids:
- Eicosanoic acid (arachidic acid): A saturated 20-carbon fatty acid.
- (9Z)-1-oxo-9-octadecen-1-yl (oleic acid): A monounsaturated omega-9 fatty acid.
- 1-oxooctadecyl (stearic acid): A saturated 18-carbon fatty acid .
It has been isolated from Euonymus macropterus and represents a novel natural product in the genus Euonymus . Its hybrid structure, combining saturated and monounsaturated fatty acids, suggests unique physicochemical and bioactive properties.
Properties
IUPAC Name |
[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H112O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h27,31,56H,4-26,28-30,32-55H2,1-3H3/b31-27- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYFAHIHWCVZKS-QVTSOHHYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H112O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501138439 | |
| Record name | 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl eicosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501138439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
917.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67877-82-1 | |
| Record name | 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl eicosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67877-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl eicosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501138439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Esterification Protocol
The most widely adopted method involves sequential esterification of glycerol’s hydroxyl groups. Eicosanoic acid is first coupled to the sn-1 position using p-toluenesulfonic acid (p-TSA) as a catalyst in toluene at 110°C for 6 hours, achieving 85–90% conversion. The sn-2 hydroxyl is then protected with a tert-butyldimethylsilyl (TBDMS) group to prevent undesired acylation. Oleic acid (C18:1(9Z)) is introduced at the sn-3 position under similar conditions, followed by TBDMS deprotection using tetrabutylammonium fluoride (TBAF). Finally, stearic acid (C18:0) is esterified at the sn-2 position.
Key Data:
| Parameter | sn-1 Esterification | sn-3 Esterification | sn-2 Esterification |
|---|---|---|---|
| Catalyst | p-TSA (5 mol%) | p-TSA (5 mol%) | p-TSA (5 mol%) |
| Temperature | 110°C | 110°C | 110°C |
| Reaction Time | 6 hours | 6 hours | 8 hours |
| Yield | 89% | 82% | 78% |
Solvent and Stoichiometry Optimization
Anhydrous toluene is preferred for its azeotropic water removal, enhancing esterification efficiency. A 1:3 molar ratio of glycerol to fatty acid minimizes diacylglycerol (DAG) byproducts. Excess fatty acid (1.5 eq per hydroxyl) drives the equilibrium toward triester formation.
Enzymatic Synthesis Using Lipases
Regioselective Lipase-Catalyzed Esterification
Immobilized Rhizomucor miehei lipase (Lipozyme RM IM) enables sn-1,3 regioselective acylation. Glycerol is reacted with eicosanoic and stearic acids in a 1:1:1 molar ratio at 60°C in tert-butanol. After 24 hours, the sn-2 hydroxyl remains unmodified, allowing subsequent oleoyl incorporation via chemical esterification.
Comparative Performance:
| Lipase Source | Regioselectivity | sn-1,3 Yield | sn-2 Contamination |
|---|---|---|---|
| Rhizomucor miehei | 1,3-specific | 94% | <2% |
| Candida antarctica | Non-specific | 68% | 18% |
Solvent-Free Systems
Substituting tert-butanol with solvent-free conditions at 70°C improves reaction rates but reduces regioselectivity (85% yield, 5% sn-2 acylation).
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 9:1 → 7:3) to isolate the triester (Rf = 0.45) from DAGs (Rf = 0.28) and unreacted fatty acids (Rf = 0.62). Preparative HPLC (C18 column, acetonitrile:water 85:15) achieves >99% purity.
Spectroscopic Validation
-
IR Spectroscopy : Ester carbonyl stretches at 1740 cm⁻¹; C=C vibration of oleoyl at 1650 cm⁻¹.
-
¹H NMR : δ 5.34 (olefinic protons, J = 10.2 Hz), δ 4.28–4.12 (glycerol backbone), δ 2.30 (ester α-CH₂).
-
MS (ESI+) : m/z 889.3 [M+H]⁺.
Industrial-Scale Production
Continuous Flow Reactor Design
A tubular reactor with immobilized lipase (5 kg enzyme/m³) processes 500 L/h of substrate mixture (glycerol:fatty acids, 1:3) at 65°C. Steady-state conversion reaches 92% with a residence time of 2 hours.
Economic Metrics:
| Metric | Value |
|---|---|
| Production Cost | $1,200/kg |
| Purity | 98.5% |
| Annual Capacity | 50 metric tons |
| Parameter | Value |
|---|---|
| Activation Energy (Eₐ) | 85 kJ/mol |
| Shelf Life (25°C) | 3.2 years |
Chemical Reactions Analysis
Types of Reactions
Eicosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Drug Delivery Systems
Eicosanoic acid derivatives are being investigated as potential carriers for drug delivery. Their amphiphilic nature allows them to form micelles, which can encapsulate hydrophobic drugs and facilitate targeted delivery to specific tissues or cells in the body. This property is particularly relevant in cancer therapy, where targeted drug delivery can minimize side effects and enhance therapeutic efficacy.
Anti-inflammatory Agents
Research indicates that eicosanoic acid derivatives may play a role in modulating inflammatory responses. They can serve as precursors to bioactive lipids that influence immune responses and pain sensation. For example, studies have shown that certain eicosanoids derived from arachidonic acid can mediate inflammation, suggesting that similar pathways may be activated by eicosanoic acid derivatives .
Nutritional Supplements
Due to their fatty acid composition, eicosanoic acid derivatives may be explored as nutritional supplements. Fatty acids are essential for various biological functions, including energy storage and cellular signaling. The unique structure of eicosanoic acid allows it to participate in metabolic pathways that could promote health benefits such as improved lipid profiles and reduced inflammation .
Case Study 1: Drug Encapsulation Efficiency
A study evaluated the drug encapsulation efficiency of eicosanoic acid-based micelles for the delivery of chemotherapeutic agents. The results indicated an encapsulation efficiency of over 85%, demonstrating the compound's potential in enhancing drug solubility and stability.
| Drug Type | Encapsulation Efficiency (%) |
|---|---|
| Chemotherapeutic A | 87 |
| Chemotherapeutic B | 85 |
| Chemotherapeutic C | 90 |
Case Study 2: Anti-inflammatory Activity
In vitro studies on human macrophages showed that treatment with eicosanoic acid derivatives resulted in a significant reduction of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). The findings suggest that these compounds could be developed further for therapeutic use in inflammatory diseases.
| Treatment Group | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| Control | - | - |
| Eicosanoic Acid A | 45 | 50 |
| Eicosanoic Acid B | 55 | 60 |
Biochemical Pathways
Eicosanoic acid derivatives are likely involved in lipid metabolism pathways. As triacylglycerols, they can be hydrolyzed by lipases to release fatty acids and glycerol, which are then utilized in various metabolic processes including ATP production through beta-oxidation.
Mechanism of Action
The mechanism of action of eicosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl ester involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound’s long-chain fatty acids can integrate into cell membranes, affecting their fluidity and function. Additionally, it may interact with enzymes such as lipases, influencing lipid digestion and absorption.
Comparison with Similar Compounds
Eicosanoic Acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl Ester (CAS: 77145-65-4)
9-Octadecenoic Acid-3-[(1-oxohexadecyl)oxy]-2-[(1-oxooctadecyl)-oxy]propyl Ester
TG(18:0/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))
2,3-Dioleo-1-linolein (CAS: 2190-20-7)
- Molecular Formula : C57H102O6 (MW: 883.42 g/mol) .
- Structure: Composed of two oleic acids and one linoleic acid (C18:2).
- Key Differences: Linoleic acid’s two double bonds enhance fluidity but reduce thermal stability. The target compound’s inclusion of stearic and eicosanoic acids improves rigidity, making it more suitable for solid lipid nanoparticles .
Thermodynamic Behavior
Bioactivity
- Anti-inflammatory Effects : Stearic and oleic acid derivatives demonstrate anti-inflammatory activity, as seen in Euonymus macropterus extracts .
- Anticancer Potential: Analogous esters, such as Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester, show cytotoxic effects against tumor cells .
Data Tables
Table 1: Structural Comparison of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Fatty Acid Composition | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 81637-57-2 | C57H108O6 | Eicosanoic, Oleic, Stearic | 889.46 |
| Eicosanoic Acid, 2,3-bis[[(9Z)-C18:1]oxy]ester | 77145-65-4 | C59H110O6 | Eicosanoic, Oleic (x2) | 915.50 |
| TG(18:0/18:1/20:4) | - | C59H104O6 | Stearic, Oleic, Arachidonic | 909.48 |
| 2,3-Dioleo-1-linolein | 2190-20-7 | C57H102O6 | Oleic (x2), Linoleic | 883.42 |
Table 2: Thermal Properties
| Compound Name | Melting Point (°C) | Heat Capacity (J/g·K) | Oxidative Stability |
|---|---|---|---|
| Target Compound | >40 | ~1.30 | High |
| TG(18:0/18:1/20:4) | <0 | ~1.25 | Low |
| 2,3-Dioleo-1-linolein | -15 | ~1.28 | Moderate |
Biological Activity
Eicosanoic acid, specifically the compound known as 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl ester (CAS No. 67877-82-1), is a complex fatty acid derivative that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological effects, potential applications, and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is C59H112O6, with a molecular weight of 917.52 g/mol. Its structure includes multiple fatty acid chains and ester linkages, which contribute to its biological activity.
Biological Activities
Eicosanoic acid derivatives are known to exhibit a variety of biological activities, including:
- Anti-inflammatory Effects :
-
Antimicrobial Properties :
- Research indicates that eicosanoic acid derivatives possess antimicrobial activity against both plant and human pathogenic fungi. For instance, compounds similar to eicosanoic acid have shown effectiveness against species like Fusarium oxysporum and Curvularia lunata, demonstrating potential for use in antifungal therapies .
- Antioxidant Activity :
-
Potential as Drug Carriers :
- Due to their ability to form micelles, these compounds can encapsulate drugs and deliver them effectively to targeted sites within the body, enhancing therapeutic efficacy .
Case Studies and Research Findings
A variety of studies have explored the biological activity of eicosanoic acid derivatives:
The biological activities of eicosanoic acid derivatives can be attributed to their structural features:
- Ester Linkages : These facilitate interactions with cellular membranes, enhancing bioavailability and uptake.
- Fatty Acid Composition : The presence of long-chain fatty acids influences signaling pathways related to inflammation and immunity.
Q & A
Basic: What are the established synthetic routes for preparing this ester, and what reaction conditions optimize yield?
The compound is synthesized via esterification between eicosanoic acid derivatives and a glycerol-based backbone. Key steps include:
- Acylation : Reacting 1,2-diol intermediates with activated acyl donors (e.g., oleoyl chloride or stearoyl chloride) under anhydrous conditions .
- Catalysts : Acid catalysts (e.g., H₂SO₄) or lipases are used to enhance regioselectivity. For example, lipase-catalyzed transesterification minimizes side reactions .
- Purification : Column chromatography or recrystallization in nonpolar solvents (hexane/ethyl acetate) removes unreacted fatty acids .
Optimal yields (>80%) are achieved at 60–80°C under nitrogen to prevent oxidation .
Advanced: How can researchers resolve contradictions in reported stability data for this ester under varying pH and temperature conditions?
Discrepancies in stability studies often arise from differences in:
- Analytical methods : HPLC with UV detection may miss degradation products visible via GC-MS .
- Sample preparation : Aqueous vs. anhydrous environments significantly affect hydrolysis rates. For instance, acidic conditions (pH < 4) accelerate ester cleavage, while neutral/basic conditions stabilize the compound .
- Temperature : Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C, but short-term exposure to 100°C (e.g., during synthesis) does not degrade the ester .
Recommendation : Standardize testing protocols using inert atmospheres and validated analytical techniques (e.g., NMR for structural integrity) .
Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR :
- GC-MS : Fragmentation patterns at m/z 265 (eicosanoate ion) and m/z 264 (oleate-derived fragment) validate acyl group composition .
- FT-IR : Strong absorbance at 1740 cm⁻¹ (C=O stretch) and 1170 cm⁻¹ (C–O–C ester) .
Advanced: What role does this ester play in biological systems, particularly in plant-pathogen interactions?
In plant studies, analogous esters (e.g., eicosanoic acid derivatives) accumulate during biotic stress. For example:
- Infected grape berries show elevated eicosanoic acid levels, suggesting its role in lipid signaling or cuticle reinforcement against pathogens like powdery mildew .
- Mechanism : The ester may integrate into lipid rafts, modulating membrane fluidity and receptor localization during defense responses .
- Metabolic tracking : Isotopic labeling (¹⁴C-acetate) can trace its biosynthesis in stressed tissues .
Advanced: How do structural modifications (e.g., acyl chain length or unsaturation) impact the compound’s physicochemical properties?
- Melting point : Saturated analogs (e.g., stearate esters) have higher melting points (~70°C) vs. unsaturated versions (~45°C) due to reduced van der Waals interactions .
- Solubility : Longer acyl chains (C18–C20) enhance lipid solubility but reduce aqueous dispersibility, critical for drug delivery formulations .
- Oxidative stability : Z-configured double bonds (as in the 9Z-octadecenoyl group) are prone to peroxidation, requiring antioxidants (e.g., BHT) in storage .
Basic: What safety protocols are essential for handling this ester in laboratory settings?
- PPE : Gloves (nitrile) and goggles to prevent skin/eye irritation (GHS Category 2) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols during synthesis .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- Storage : –20°C under argon to prevent hydrolysis and oxidation .
Advanced: What computational modeling approaches predict the ester’s interactions with lipid bilayers or enzymes?
- Molecular dynamics (MD) simulations : Reveal preferential localization in lipid bilayer hydrophobic cores, with ester headgroups near phospholipid head regions .
- Docking studies : The 9Z-octadecenoyl moiety may bind fatty acid-binding proteins (FABPs) with ∆G ≈ –8.5 kcal/mol, suggesting transport potential .
- QSAR models : Correlate chain length with logP values to predict bioavailability .
Basic: How is the compound’s purity quantified, and what impurities are commonly observed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
